[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylpyrimidin-4-yl and phenylmethanol as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the phenyl ring or pyrimidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can be compared with other similar compounds, such as:
2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine: This compound has a similar pyrimidinyl group but differs in the substituents on the phenyl ring.
5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine: This compound features different halogen substituents on the phenyl ring.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
[3-(2-chloro-5-methylpyrimidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-14-12(13)15-11(8)10-4-2-3-9(5-10)7-16/h2-6,16H,7H2,1H3 |
InChI Key |
QGOOYQZKAGQOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC(=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.